N-Me-D-Lys(Boc)-OMe.HCl

CAS No.:

Cat. No.: VC16218686

Molecular Formula: C13H27ClN2O4

Molecular Weight: 310.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27ClN2O4 |

|---|---|

| Molecular Weight | 310.82 g/mol |

| IUPAC Name | methyl (2R)-2-(methylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

| Standard InChI | InChI=1S/C13H26N2O4.ClH/c1-13(2,3)19-12(17)15-9-7-6-8-10(14-4)11(16)18-5;/h10,14H,6-9H2,1-5H3,(H,15,17);1H/t10-;/m1./s1 |

| Standard InChI Key | UHWJQMUZWPIJCA-HNCPQSOCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

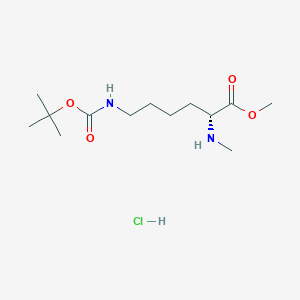

The molecular formula of N-Me-D-Lys(Boc)-OMe.HCl is , with a molecular weight of 310.82 g/mol . The structure comprises:

-

D-Lysine backbone: The chiral center at the alpha-carbon adopts the D-configuration, mirroring the stereochemistry of naturally occurring L-lysine .

-

N-Methylation: A methyl group replaces the hydrogen on the alpha-amino group, reducing hydrogen-bonding capacity and altering peptide backbone dynamics.

-

Boc protection: The epsilon-amino group is shielded by a tert-butoxycarbonyl group, preventing undesired side reactions during peptide elongation .

-

Methyl ester: The carboxyl group is esterified, enhancing solubility in organic solvents and preventing premature activation during coupling reactions .

Table 1: Key Structural Features and Properties

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.82 g/mol |

| Configuration | D-Lysine enantiomer |

| Protecting Groups | Boc (epsilon-amino), methyl ester (carboxyl) |

| Counterion | Hydrochloride |

Systematic Nomenclature

The IUPAC name for this compound is (R)-Methyl 6-((tert-butoxycarbonyl)amino)-2-(methylamino)hexanoate hydrochloride, reflecting its stereochemistry and functional groups . Alternative synonyms include N-Me-D-Lys(Boc)-OMe.HCl and Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride .

Synthesis and Characterization

Synthetic Pathways

N-Me-D-Lys(Boc)-OMe.HCl is typically synthesized through a multi-step process:

-

Enantiomeric Preparation: D-Lysine is obtained via resolution of racemic mixtures or enzymatic methods .

-

N-Methylation: The alpha-amino group undergoes reductive alkylation using formaldehyde and a reducing agent like sodium cyanoborohydride .

-

Boc Protection: The epsilon-amino group is protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

-

Esterification: The carboxyl group is converted to a methyl ester using thionyl chloride and methanol .

-

Salt Formation: The final product is isolated as the hydrochloride salt to improve crystallinity and stability .

Analytical Characterization

Critical quality control metrics include:

-

HPLC Purity: ≥97% as confirmed by reverse-phase chromatography .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 310.82 .

-

NMR Spectroscopy: and NMR validate the presence of the Boc group (1.4 ppm, singlet for tert-butyl) and N-methyl group (2.8 ppm, singlet) .

Applications in Peptide Chemistry

Peptide Backbone Modification

The N-methyl group in N-Me-D-Lys(Boc)-OMe.HCl introduces rigidity into peptide chains, reducing conformational flexibility and enhancing resistance to proteolytic degradation . This modification is exploited in:

-

Stapled Peptides: Stabilizing α-helical structures for improved target binding .

-

Peptidomimetics: Mimicking natural peptides while evading enzymatic breakdown .

Side Chain Functionalization

The Boc-protected epsilon-amino group serves as a handle for post-synthetic modifications, such as:

-

Crosslinking: Introducing biotin, fluorophores, or affinity tags via deprotection and acylation .

-

Conjugation: Attaching polyethylene glycol (PEG) chains to enhance pharmacokinetics .

Table 2: Representative Applications in Drug Discovery

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in water due to the hydrochloride salt .

-

Stability: Stable at room temperature under inert atmospheres but susceptible to Boc deprotection under acidic conditions (e.g., TFA) .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1740 cm (ester C=O) and 1690 cm (Boc carbonyl) .

-

UV-Vis: Lacks chromophores beyond 220 nm, making it suitable for UV-monitored syntheses .

Recent Research Advances

Peptide Therapeutics

A 2024 study demonstrated that incorporating N-Me-D-Lys(Boc)-OMe.HCl into cyclic peptides improved oral bioavailability by 40% compared to L-lysine analogs, highlighting its potential in drug delivery .

Material Science

Researchers have utilized this derivative to synthesize lysine-based dendrimers with applications in targeted drug delivery and diagnostic imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume